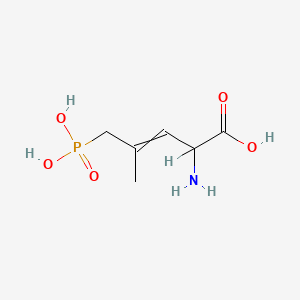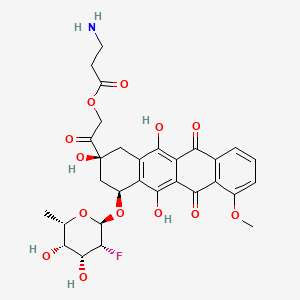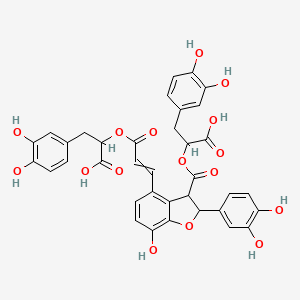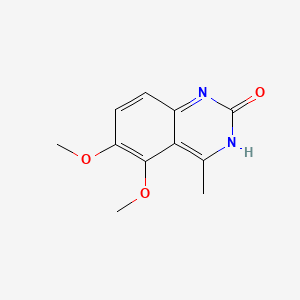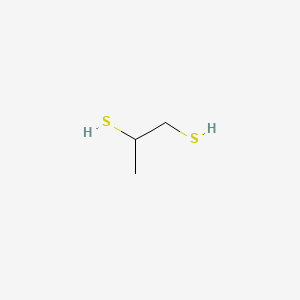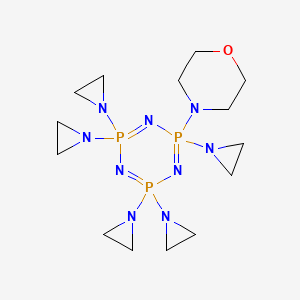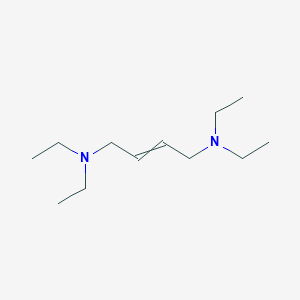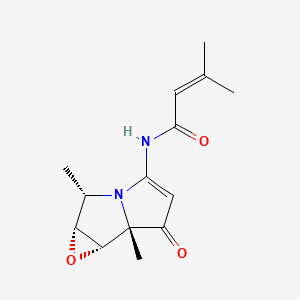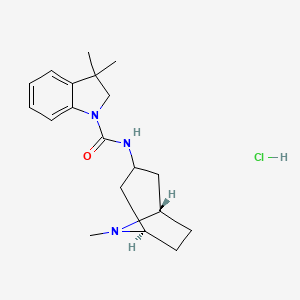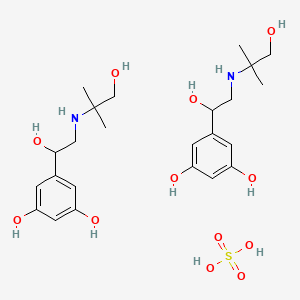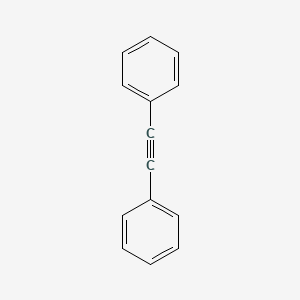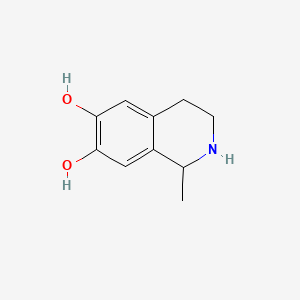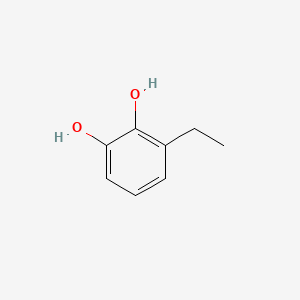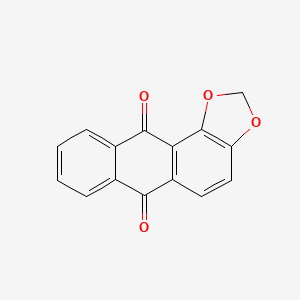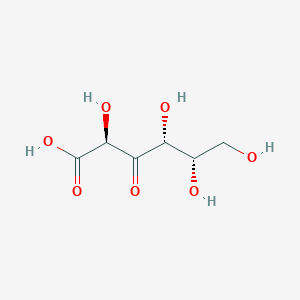
3-dehydro-L-gulonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Dehydro-L-gulonate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-dehydro-L-gulonate is primarily located in the cytoplasm. 3-Dehydro-L-gulonate participates in a number of enzymatic reactions. In particular, 3-dehydro-L-gulonate can be biosynthesized from L-gulonic acid. 3-Dehydro-L-gulonate can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.
科学研究应用
Enzymatic Function and Structure
- L-Gulonate 3-dehydrogenase (GDH) in Uronate Cycle : GDH catalyzes the conversion of L-gulonate into dehydro-L-gulonate, playing a crucial role in the uronate cycle. Structural and mutagenesis studies provide insights into the enzyme's function and coenzyme specificity (Ishikura et al., 2005).
Biochemical Transformations
- From L-Ascorbic Acid to 2,3-Diketo-L-Gulonic Acid : The oxidative degradation of L-ascorbic acid leads to the formation of 2,3-diketo-L-gulonic acid. This transformation is significant in understanding vitamin C metabolism (Kang, Sapper, & Lohmann, 1982).
- Interactions in Ascorbic Acid Degradation : Research on 2,3-diketo-L-gulonic acid reveals its role in the degradation of L-ascorbic acid, highlighting the complexity of vitamin C breakdown (Miyake & Kurata, 1998).
Structural and Kinetic Properties
- Subunit Structure of L-beta-hydroxy Acid Dehydrogenase : Studies on L-beta-hydroxyacid dehydrogenase, which interacts with L-gulonate, provide insights into the enzyme's subunit structure and kinetic properties (Cannistraro, Borack, & Chase, 1979).
Enzymatic Modulation and Crystal Structure
- Modulation by Low Concentrations of P(i) : GDH activity is modulated by low concentrations of P(i), impacting the enzyme's catalytic efficiency and stability against denaturation (Asada et al., 2010).
Metabolic Pathways in Animals and Bacteria
- L-Gulonate Catabolism : The catabolism of L-gulonate in Escherichia coli and Salmonella typhimurium demonstrates distinct metabolic pathways for glucuronate in bacteria compared to animals (Cooper, 1980).
Ascorbic Acid Determination
- Colorimetric Determination : A method for determining L-ascorbic acid in the presence of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid offers precision and specificity, important for pharmaceutical preparations (Wahba, Yassa, & Labib, 1974).
Biological Significance and Chemical Behavior
- Calcium Sugar Carboxylate Interactions : The complex formation between L-gulonate and Ca2+ ions in alkaline medium highlights the importance of sugar carboxylate interactions in certain industrial processes (Kutus et al., 2018).
- Polarographic Study of Oxidation Products : The polarographic behavior of the 3,4-endiol form of 2,3-diketogulono-δ-lactone formed from L-ascorbic acid in neutral solutions contributes to understanding the stability and reactivity of vitamin C derivatives (Takagi et al., 1991).
Enzyme Evolution and Metabolic Pathways
- Fungal D-Glucuronic Acid Pathway : The identification of enzymes in the D-glucuronic acid pathway in fungi, including 2-keto-L-gulonate reductase, expands our understanding of sugar metabolism in microorganisms (Kuivanen, Arvas, & Richard, 2017).
属性
产品名称 |
3-dehydro-L-gulonate |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC 名称 |
(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |
InChI 键 |
WTAHRPBPWHCMHW-LWKDLAHASA-N |
手性 SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



